1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
- Molecular interaction studies have explored the conformational analysis of related compounds, indicating distinct conformations that influence the binding interaction with cannabinoid receptors. These findings contribute to understanding the steric and electrostatic interactions essential for receptor binding and activity, suggesting potential therapeutic applications targeting cannabinoid receptors (J. Shim et al., 2002).
Synthesis and Antimicrobial Activity
- Research has demonstrated the synthesis of new pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Heterocyclic Core Studies for Receptor Antagonism
- Studies involving heterocyclic cores flanked by two basic functionalities have identified compounds with high affinity and selectivity as antagonists for human histamine receptors. This suggests the compound's framework could be beneficial in designing selective receptor antagonists (Devin M Swanson et al., 2009).
Activation of p53 in Cancer Cells
- A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates has been synthesized and evaluated for anticancer activity, showing significant cytotoxicity and p53 activation in cervical cancer cells. This research outlines the potential for developing targeted cancer therapies (A. Kamal et al., 2012).
Antiviral Activity
- Synthesized derivatives have been evaluated for their antiviral activity, including actions against herpes simplex virus and hepatitis A virus, indicating the compound's utility in developing new antiviral agents (F. Attaby et al., 2006).
Novel Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives have been synthesized and shown to possess significant antimicrobial and anticancer activities, underscoring the versatility of this chemical framework in drug development (H. Hafez et al., 2016).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridine subunits appear in compounds displaying a considerable range of biological activities . They are found in histamine H3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-HT3 receptor antagonists, P-glycoprotein inhibitors, p38 kinase inhibitors, phosphodiesterase (PDE) inhibitors, and in compounds with antiherpetic activity .
Biochemical Analysis
Biochemical Properties
The compound Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone is known to interact with various enzymes and proteins. It has been found to be an effective component in histamine H3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-HT3 receptor antagonists, P-glycoprotein inhibitors, p38 kinase inhibitors, and phosphodiesterase (PDE) inhibitors . The nature of these interactions is largely due to the compound’s structure, which allows it to bind effectively with these biomolecules.
Cellular Effects
The cellular effects of Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone are diverse and significant. It has been found to have cytotoxic activities against various cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind effectively with various enzymes and proteins, influencing their activity and thus exerting its effects at the molecular level .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKQJEGUJKUTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.